

An In-depth Technical Guide to Sandoricin and Related Limonoids from Meliaceae

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Compound of Interest

Compound Name: *Sandoricin*
Cat. No.: B1680753

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Abstract

Limonoids, a class of chemically diverse tetranortriterpenoids, are predominantly found in the Meliaceae family and are of significant interest to the scientific community due to their wide array of biological activities. Among these, **sandoricin** and its related compounds, isolated from *Sandoricum koetjape*, have demonstrated notable antifeedant properties. This technical guide provides a comprehensive overview of **sandoricin** and other bioactive limonoids from the Meliaceae family, with a focus on their isolation, characterization, biological activities, and putative mechanisms of action. Detailed experimental protocols for extraction and bioassays are provided, along with a quantitative summary of their biological efficacy. Furthermore, this guide explores the potential modulation of key signaling pathways, such as NF- κ B and MAPK, by these compounds, offering insights for future drug discovery and development.

Introduction to Meliaceae Limonoids

The Meliaceae family, comprising approximately 50 genera and 1400 species, is a rich source of complex secondary metabolites, particularly limonoids.^[1] These tetranortriterpenoids are characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton and exhibit a broad spectrum of biological activities, including insecticidal, antifeedant, cytotoxic, anti-inflammatory, and antimicrobial effects.^{[1][2]}

Sandoricin and its analogue, 6-hydroxy**sandoricin**, are two prominent limonoids isolated from the seeds of *Sandoricum koetjape* (sentul), a fruit tree native to Southeast Asia.^[3] These compounds have garnered attention primarily for their potent antifeedant activity against lepidopteran pests such as the fall armyworm (*Spodoptera frugiperda*) and the European corn borer (*Ostrina nubilalis*). This guide will delve into the technical aspects of these compounds, from their discovery to their potential applications.

Chemical Structures

The core structure of **sandoricin** and related limonoids is a highly oxygenated and rearranged triterpenoid backbone. The presence of a furan ring attached to the D-ring is a hallmark of this class of compounds.

Quantitative Biological Activity

The biological activities of **sandoricin** and other Meliaceae limonoids have been quantified in various assays. The following tables summarize the available quantitative data, primarily focusing on antifeedant and cytotoxic activities.

Table 1: Antifeedant Activity of **Sandoricin** and 6-Hydroxy**sandoricin**

Compound	Pest Species	Assay Type	Concentration	Effect	Reference
Sandoricin	<i>Spodoptera frugiperda</i>	Diet Incorporation	200 ppm	100% effective	[3]
Sandoricin	<i>Ostrina nubilalis</i>	Diet Incorporation	200 ppm	100% effective	[3]
6-Hydroxysandoricin	<i>Spodoptera frugiperda</i>	Diet Incorporation	200 ppm	100% effective	[3]
6-Hydroxysandoricin	<i>Ostrina nubilalis</i>	Diet Incorporation	200 ppm	100% effective	[3]

Table 2: Cytotoxic Activity of Various Meliaceae Limonoids

Compound	Cell Line	IC50 (µM)	Reference
Obacunone	A549 (Human lung adenocarcinoma)	25.24	[1]
Obacunone	Raw 264.7 (Mouse macrophage)	29.14	[1]
7 β -obacunol	A549 (Human lung adenocarcinoma)	32.75	[1]
7 β -obacunol	Raw 264.7 (Mouse macrophage)	39.19	[1]
A novel limonoid (2)	MDA-MB-231 (Human breast cancer)	6.02	[1]
A novel limonoid (2)	HepG2 (Human liver cancer)	8.98	[1]

Experimental Protocols

Isolation and Purification of Sandoricin and Related Limonoids

The following protocol is a generalized procedure based on the methodologies reported for the isolation of limonoids from *Sandoricum koetjape*.[\[3\]](#)[\[4\]](#)

4.1.1. Plant Material and Extraction

- Source Material: Dried seeds of *Sandoricum koetjape*.
- Grinding: Grind the dried seeds into a fine powder.
- Maceration: Macerate the powdered seeds in 95% ethanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.
- **Solvent Partitioning:** Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The limonoids are typically enriched in the ethyl acetate fraction.

4.1.2. Chromatographic Separation

- **Silica Gel Column Chromatography:** Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
- **Elution Gradient:** Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
- **Fraction Collection:** Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
- **Further Purification:** Combine fractions containing compounds with similar TLC profiles and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4.1.3. Structure Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR):** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the proton and carbon framework and their connectivities.[\[5\]](#)[\[6\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[\[7\]](#) Fragmentation patterns from MS/MS experiments provide further structural information.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Antifeedant Bioassay

The following protocol is a standard method for evaluating the antifeedant activity of compounds against lepidopteran larvae.[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Insect Rearing: Rear larvae of *Spodoptera frugiperda* or *Ostrina nubilalis* on an artificial diet under controlled conditions (e.g., $25 \pm 2^{\circ}\text{C}$, 60-70% RH, 16:8 h L:D photoperiod).
- Diet Preparation: Prepare an artificial diet and incorporate the test compound (e.g., **sandoricin**) at various concentrations (e.g., 50, 100, 200 ppm). A control diet should be prepared with the solvent used to dissolve the compound.
- Bioassay Setup: Place a pre-weighed third-instar larva in a petri dish containing a known amount of the treated or control diet.
- Data Collection: After a set period (e.g., 7 days), record larval mortality, larval weight, and the amount of diet consumed.
- Calculation of Antifeedant Index: Calculate the Antifeedant Index (AFI) using the following formula: $\text{AFI} (\%) = [(C - T) / (C + T)] * 100$ where C is the amount of control diet consumed and T is the amount of treated diet consumed.

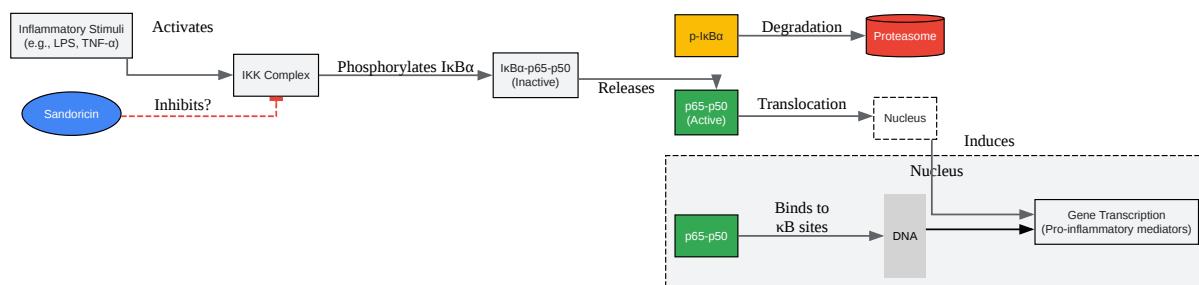
Putative Signaling Pathways and Mechanisms of Action

While the specific molecular targets of **sandoricin** have not been fully elucidated, the biological activities of related limonoids and other terpenoids suggest potential interactions with key cellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Many natural products, including limonoids, have been shown to inhibit the activation of NF-κB. A putative mechanism for **sandoricin**'s anti-inflammatory activity could involve the inhibition of IκBα phosphorylation, which would prevent the translocation of

the p65/p50 NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.

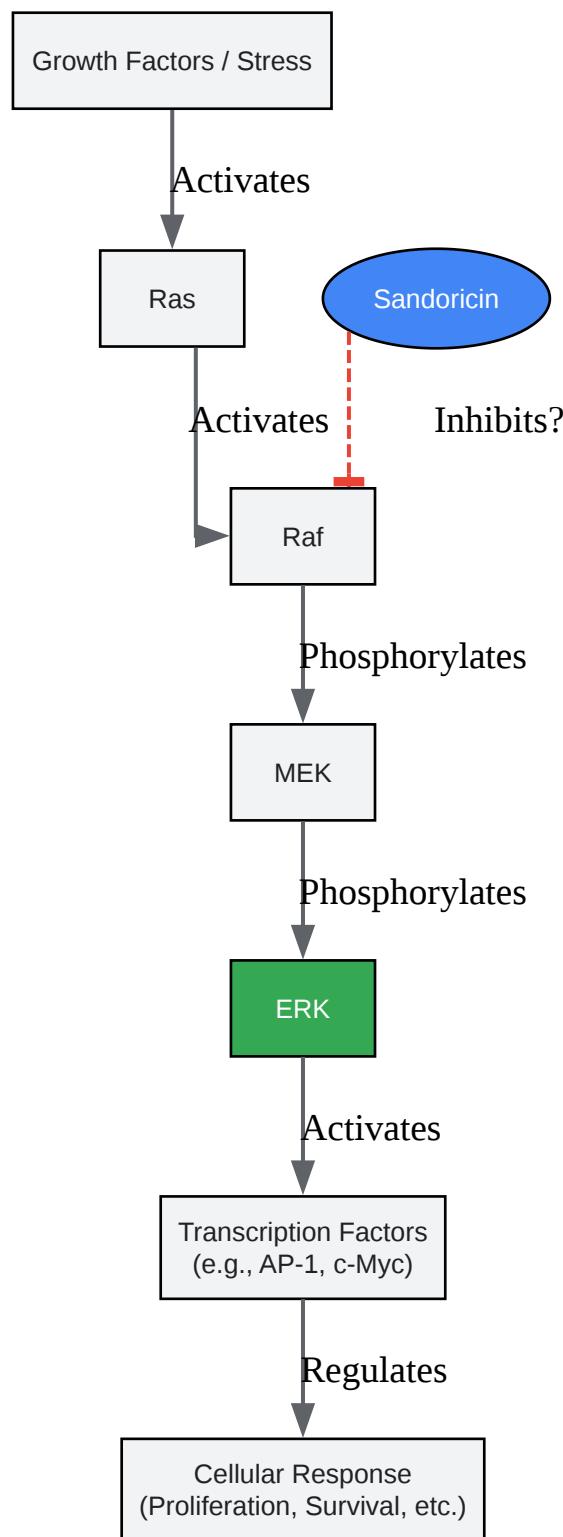


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Caption: Putative inhibition of the NF-κB signaling pathway by **sandoricin**.

MAPK Signaling Pathway

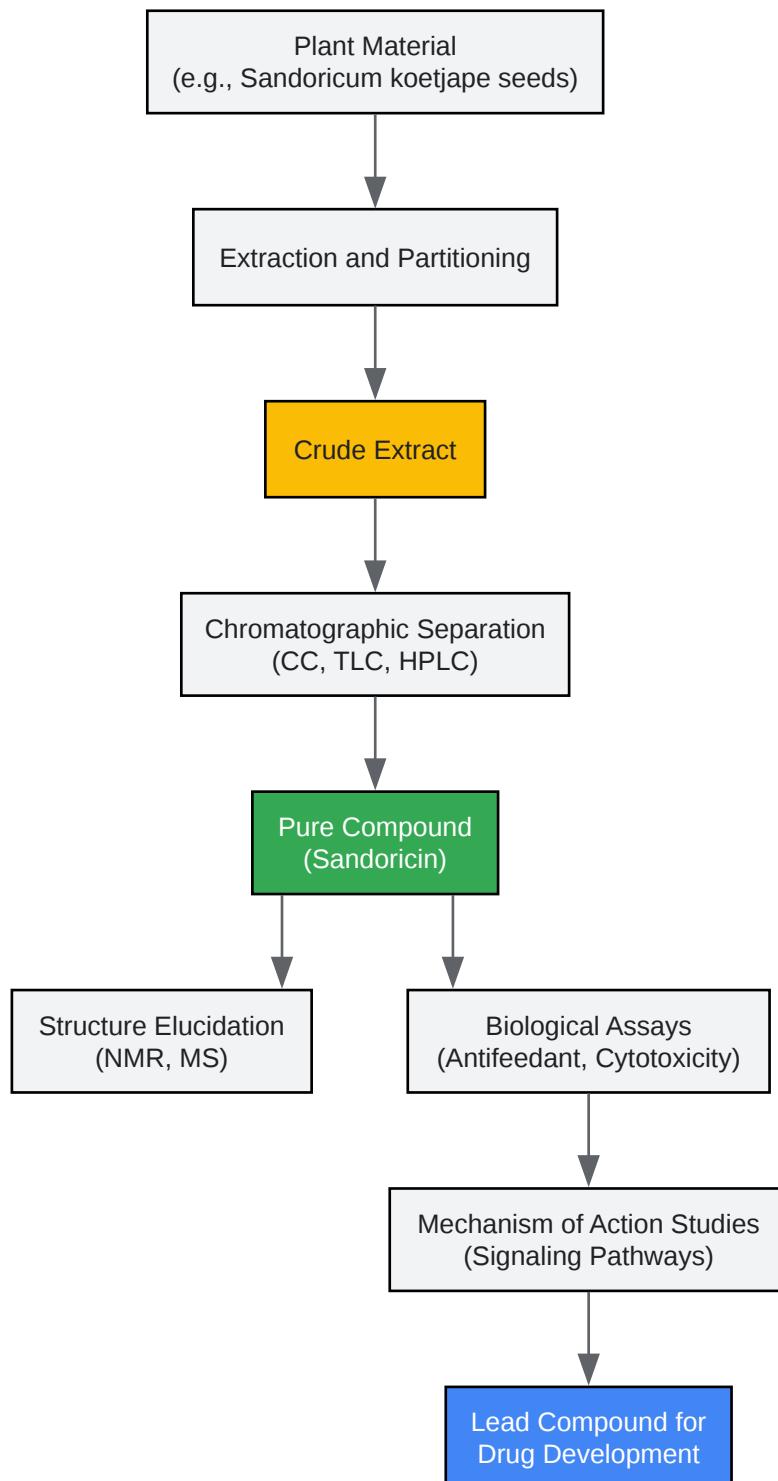
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis.^{[19][20][21][22]} It is composed of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is implicated in various diseases, including cancer. Some terpenoids have been shown to modulate MAPK signaling. **Sandoricin**'s cytotoxic effects could potentially be mediated through the modulation of the ERK, JNK, or p38 MAPK pathways, leading to the induction of apoptosis in cancer cells.

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Caption: Putative modulation of the MAPK signaling pathway by **sandoricin**.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive limonoids like **sandoricin**.



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Caption: General workflow for limonoid discovery and characterization.

Conclusion and Future Directions

Sandoricin and related limonoids from the Meliaceae family represent a promising source of bioactive natural products with potential applications in agriculture and medicine. Their potent antifeedant activity highlights their potential as biopesticides. Furthermore, the cytotoxic and anti-inflammatory properties of other Meliaceae limonoids suggest that **sandoricin** and its derivatives may also possess therapeutic potential.

Future research should focus on the following areas:

- Total Synthesis: The total synthesis of **sandoricin** would provide a sustainable supply for further biological evaluation and structure-activity relationship studies.
- Mechanism of Action: Elucidating the precise molecular targets of **sandoricin** will be crucial for understanding its bioactivity and for the rational design of more potent analogues.
- In Vivo Studies: While in vitro data is promising, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in whole-organism models.
- Clinical Trials: For compounds with significant therapeutic potential, progression to clinical trials will be the ultimate step in translating this basic research into tangible benefits for human health.

The continued exploration of the rich chemical diversity of the Meliaceae family is likely to yield further novel and bioactive limonoids, contributing to the development of new and effective therapeutic and agricultural agents.

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